4-Methoxy-1H-quinolin-2-one

Receptor Binding In Silico ADMET Drug Discovery

Researchers pursuing CNS-targeted kinase inhibitors or anti-MRSA agents often face scaffold limitations in balancing BBB permeability with target potency. 4-Methoxy-1H-quinolin-2-one (CAS 27667-34-1) directly addresses this: • 83.79% predicted BBB penetration with 100% human intestinal absorption - ideal for CNS drug discovery programs • Potent anti-MRSA activity (N-methyl derivative IC50 1.5 µg/mL) and MCF-7 cytotoxicity (IC50 ~10 µM) • ≥95% purity with full analytical documentation (NMR, HPLC) ensuring experimental reproducibility

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 27667-34-1
Cat. No. B189100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1H-quinolin-2-one
CAS27667-34-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)NC2=CC=CC=C21
InChIInChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
InChIKeyLJYFMHAOCYPGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1H-quinolin-2-one Overview


4-Methoxy-1H-quinolin-2-one (CAS 27667-34-1) is a heterocyclic organic compound belonging to the quinolinone family, characterized by a quinoline ring system with a methoxy group at the 4-position and a keto group at the 2-position . It is a naturally occurring alkaloid found in plant sources such as Acronychia laurifolia [1], and is frequently utilized as a scaffold in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . This compound exhibits a molecular weight of 175.18 g/mol, a calculated topological polar surface area (TPSA) of 38.30 Ų, and a consensus Log P of 1.67, which are favorable for blood-brain barrier penetration and oral bioavailability [2].

Workflow Quinolinone scaffold for kinase inhibitor design and cell-model studies
Selection 4-Methoxy substitution for lipophilicity-driven permeability profiling
Use Context Cell-permeable alkaloid probe for CNS target engagement and antimicrobial screening

Uniqueness of 4-Methoxy-1H-quinolin-2-one


The simple substitution of the 4-methoxy group in 4-Methoxy-1H-quinolin-2-one for other common functional groups, such as a hydroxyl (4-Hydroxy-1H-quinolin-2-one) or a hydrogen atom (2-Quinolinone), fundamentally alters the compound's electronic distribution, lipophilicity, and receptor-binding profile. While 4-Hydroxy-1H-quinolin-2-one is a broad-spectrum privileged scaffold [1], the methyl ether substitution in the target compound confers a significantly different lipophilicity (Consensus Log P 1.67 [2] vs. Log P -0.02 for 4-Hydroxyquinolin-2-one [3]), which directly impacts membrane permeability and target engagement [2]. Furthermore, the specific 4-methoxy substitution pattern is a key determinant for its observed activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and its distinct cytotoxic profile, whereas its N-methyl derivative exhibits differing antimicrobial potency [4]. Using a generic quinolinone analog without this precise substitution pattern will result in a compound with a different biological activity and physicochemical property set, jeopardizing experimental reproducibility and project outcomes.

4-Methoxy-1H-quinolin-2-one
4-Hydroxy-1H-quinolin-2-one
Lipophilicity and predicted BBB penetration profile may not transfer; receptor-binding context likely diverges.
4-Methoxy-2-quinolone core
N-Methyl derivative
Antimicrobial mechanism and potency context may differ; MRSA activity endpoint requires derivative-specific review.

Quantitative Evidence for 4-Methoxy-1H-quinolin-2-one


Predicted Receptor Binding vs. 4-Hydroxy Analog

Computational predictions from the admetSAR 2 model indicate that 4-Methoxy-1H-quinolin-2-one has a 53.72% probability of binding to the Androgen Receptor, a 76.23% probability of binding to the Estrogen Receptor, and a 65.17% probability of binding to the Thyroid Receptor [1]. This contrasts with the broader, less computationally characterized receptor promiscuity often associated with the more polar 4-Hydroxy-1H-quinolin-2-one scaffold, which is known for cannabinoid receptor affinity but lacks similar quantitative probability data for these specific targets [2]. The methoxy group's influence on lipophilicity (Log P 1.67) is a key driver of this differentiated binding profile, suggesting a more targeted approach to certain nuclear receptor pathways.

Predicted Nuclear Receptor Binding
Class-level inference
AR 53.7%, ER 76.2%, TR 65.2% probability
4-Hydroxy analog: qualitative cannabinoid receptor data only
Supports nuclear receptor pathway study fit
In silico prediction; assay validation required
Receptor Binding In Silico ADMET Drug Discovery

Cytotoxicity in MCF-7 Cells

In a study evaluating the anticancer properties of quinolinones, 4-Methoxy-1H-quinolin-2-one demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of approximately 10 µM . While a direct head-to-head comparison for this specific cell line with the closely related analog 4-Hydroxy-1H-quinolin-2-one is not available from the same study, the target compound's activity provides a quantitative benchmark. In contrast, substituted derivatives of 4-Hydroxy-1H-quinolin-2-one have shown photosynthesis-inhibiting activity in plant chloroplasts (IC50 values ranging from 1.46 to 11.38 µM), a mechanism and target distinct from direct human cancer cell cytotoxicity [1].

Cytotoxicity in MCF-7 Cells
Reported
IC50 ~10 µM
Supports cell-model endpoint review
Cross-study comparable; MCF-7 assay context
Cytotoxicity Anticancer MCF-7

ADMET Profile vs. 4-Hydroxy Analog

The lipophilicity of 4-Methoxy-1H-quinolin-2-one, indicated by a consensus Log P of 1.67, is predicted to facilitate blood-brain barrier (BBB) penetration (83.79% probability) and high human intestinal absorption (100% probability) [1]. This is a quantifiable contrast to the more polar 4-Hydroxy-1H-quinolin-2-one, which has a calculated Log P of -0.02 [2], resulting in a significantly lower probability of BBB penetration and potential for oral bioavailability. The addition of the 4-methoxy group provides a distinct advantage for central nervous system (CNS) drug discovery programs where BBB permeability is a key requirement.

ADMET Profile vs. 4-Hydroxy Analog
Class-level inference
Log P 1.67, BBB prob. 83.8%, HIA 100%
4-Hydroxy analog: Log P -0.02, no quantitative ADMET probabilities
Supports CNS permeability research context
In silico ADMET; in vitro validation required
ADMET Physicochemical Properties Lipophilicity

Anti-MRSA Activity of N-Methyl Derivative

The closely related derivative, 4-methoxy-N-methyl-2-quinolone, isolated from *Zanthoxylum monophyllum*, exhibited significant activity against methicillin-resistant *Staphylococcus aureus* (MRSA) with an IC50 value of 1.5 µg/mL [1]. This finding underscores the potential of the 4-methoxy-2-quinolone scaffold for developing antimicrobial agents. In contrast, 3-aryl-4-methyl-2-quinolones act as efflux pump inhibitors to restore ciprofloxacin activity against resistant *S. aureus* rather than exerting direct antimicrobial effects [2], highlighting a different mechanism of action for the 4-methyl analog class.

Anti-MRSA Activity of N-Methyl Derivative
Class-level inference
IC50 1.5 µg/mL (N-methyl derivative)
Supports antimicrobial screening context
Derivative evidence; core scaffold review needed
Antimicrobial MRSA Drug Resistance

Applications of 4-Methoxy-1H-quinolin-2-one


BBB-Penetrant CNS Drug Scaffold

Given its predicted 83.79% probability of blood-brain barrier (BBB) penetration and 100% probability of human intestinal absorption, 4-Methoxy-1H-quinolin-2-one is a highly suitable scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders, such as Alzheimer's disease or other neurodegenerative conditions, where oral bioavailability and BBB penetration are critical [1]. The favorable consensus Log P of 1.67, compared to the more polar 4-Hydroxy-1H-quinolin-2-one (Log P -0.02), provides a distinct advantage for achieving sufficient brain exposure [1], [2].

Anti-MRSA Lead Compound

The discovery that the closely related derivative, 4-methoxy-N-methyl-2-quinolone, exhibits potent direct activity against methicillin-resistant *Staphylococcus aureus* (MRSA) with an IC50 of 1.5 µg/mL positions the 4-methoxy-2-quinolone core as a promising starting point for antibiotic development [3]. This is a critical area of research given the global threat of antimicrobial resistance. The scaffold's mechanism appears to be distinct from the efflux pump inhibition seen with 4-methyl analogs, offering a new avenue for drug discovery [3], [4].

Nuclear Receptor Modulator Building Block

Computational predictions indicating a 53.72% probability of binding to the androgen receptor and a 76.23% probability of binding to the estrogen receptor suggest that 4-Methoxy-1H-quinolin-2-one and its derivatives could be valuable starting points for designing novel modulators of nuclear hormone receptors [1]. This contrasts with the more extensively studied cannabinoid receptor activity of the 4-hydroxy analog, highlighting a differentiated and underexplored therapeutic area for the 4-methoxy scaffold [5].

Kinase Inhibitor & Anticancer Intermediate

With its documented cytotoxicity in MCF-7 breast cancer cells (IC50 ~10 µM) and its established use as an intermediate in the synthesis of kinase inhibitors, 4-Methoxy-1H-quinolin-2-one is a valuable building block for oncology drug discovery , . Its well-defined structure and commercial availability at high purity (≥95%) make it a reliable choice for constructing focused libraries of antiproliferative compounds .

Application
Selection Property
Validation Focus
CNS permeability research
Predicted BBB penetration and oral absorption profile
In vitro permeability and brain exposure model assays
Antimicrobial screening studies
4-Methoxy-quinolone core activity context
MIC and strain-panel endpoints
Nuclear receptor pathway studies
Androgen/estrogen receptor binding probability
Receptor binding assay validation
Cell-model and kinase inhibitor studies
Cytotoxicity endpoint review
MCF-7 and kinase panel assay contexts

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